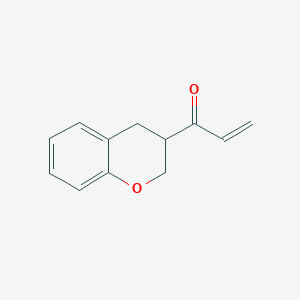

1-(Chroman-3-yl)prop-2-en-1-one

Description

Contextualization of Chroman-based Scaffolds in Chemical Research

Chroman scaffolds are integral to a multitude of biologically active compounds, including vitamin E and various flavonoids. nih.gov Their chemical significance stems from their structural rigidity and the ability to present substituents in a well-defined three-dimensional space, making them attractive for designing targeted therapeutic agents. nih.govacs.org The chroman-4-one substructure, in particular, is a common building block for compounds with anticancer, anti-inflammatory, and antidiabetic properties. researchgate.net Research into chroman derivatives is a burgeoning field, with continuous efforts to synthesize novel analogues and explore their therapeutic potential. acs.org

Significance of α,β-Unsaturated Ketones in Organic Synthesis and Medicinal Chemistry

The prop-2-en-1-one moiety of the title compound classifies it as an α,β-unsaturated ketone, a highly reactive functional group. This reactivity is characterized by two electrophilic sites: the carbonyl carbon and the β-carbon of the alkene. masterorganicchemistry.com This dual reactivity allows them to participate in a variety of chemical transformations, most notably Michael additions, where nucleophiles add to the β-carbon. masterorganicchemistry.comlibretexts.org This reaction is a powerful tool for carbon-carbon bond formation in organic synthesis. libretexts.org In medicinal chemistry, the α,β-unsaturated ketone motif is a known pharmacophore that can covalently bind to biological nucleophiles, such as cysteine residues in proteins, leading to targeted inhibition of enzymes. nih.gov

Overview of Research Trajectories for 1-(Chroman-3-yl)prop-2-en-1-one

Direct research on this compound is limited. However, its synthesis can be logically inferred from established organic reactions. A plausible route would be the Claisen-Schmidt condensation of chroman-3-carbaldehyde (B1394481) with acetone. This method is a standard procedure for the formation of α,β-unsaturated ketones.

The reactivity of this compound is anticipated to be dominated by its α,β-unsaturated ketone functionality. It is expected to be a competent Michael acceptor, reacting with a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org Furthermore, the conjugated system makes it a potential candidate for cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex polycyclic systems.

From a medicinal chemistry perspective, this compound could be a target for screening in various biological assays. Given that related chroman-based chalcones and other α,β-unsaturated ketones have shown promise as anticancer and anti-inflammatory agents, it is conceivable that this compound could exhibit similar activities. nih.gov

Research Gaps and Future Directions for this compound Studies

The most significant research gap concerning this compound is the lack of published studies detailing its synthesis, characterization, and reactivity. While its existence is noted in chemical supplier databases, the scientific literature has yet to explore its properties in depth.

Future research should focus on the following areas:

Synthesis and Characterization: Development and optimization of a reliable synthetic route to this compound, followed by comprehensive spectroscopic and crystallographic characterization.

Reactivity Studies: A thorough investigation of its reactivity profile, including its behavior in Michael additions with various nucleophiles and its potential in pericyclic reactions.

Biological Evaluation: Screening of the compound for a range of biological activities, particularly in areas where chroman and α,β-unsaturated ketone scaffolds have shown promise, such as oncology and inflammation. The potential for this molecule to act as a covalent inhibitor could also be explored.

Derivative Synthesis: The synthesis of a library of derivatives by modifying the chroman ring or the propenone moiety to establish structure-activity relationships.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1486815-36-4 |

| Molecular Formula | C12H12O2 |

| Molecular Weight | 188.22 g/mol |

| Appearance | (Predicted) Pale yellow solid or oil |

| Solubility | (Predicted) Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

1-(3,4-dihydro-2H-chromen-3-yl)prop-2-en-1-one |

InChI |

InChI=1S/C12H12O2/c1-2-11(13)10-7-9-5-3-4-6-12(9)14-8-10/h2-6,10H,1,7-8H2 |

InChI Key |

OMFKTRFQLUGNAR-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)C1CC2=CC=CC=C2OC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chroman 3 Yl Prop 2 En 1 One

Retrosynthetic Analysis of the 1-(Chroman-3-yl)prop-2-en-1-one Scaffold

Retrosynthetic analysis is a problem-solving technique for designing a synthetic pathway by mentally breaking down the target molecule into simpler, commercially available starting materials. youtube.comicj-e.org This process involves a series of disconnections and functional group interconversions (FGIs) that represent the reverse of a chemical reaction. youtube.comyoutube.com

A primary disconnection for this compound is the C-C bond between the chroman ring and the propenone moiety. This leads to a chroman-3-carbonyl synthon and a vinyl anion equivalent. A more practical approach involves disconnecting the α,β-unsaturated ketone itself. This suggests a condensation reaction, such as an aldol (B89426) condensation, between a chroman-3-yl ketone and formaldehyde (B43269) or a suitable equivalent. libretexts.orglibretexts.org

Further disconnection of the chroman ring itself typically involves breaking the ether linkage. This retrosynthetic step points towards an intramolecular Williamson ether synthesis or a related cyclization from a suitably substituted phenol (B47542) with an adjacent alkyl chain bearing a leaving group. Another key strategy is the intramolecular oxa-Michael addition. organic-chemistry.org

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (α,β-unsaturated ketone): This points to an aldol-type condensation between a chroman-3-yl methyl ketone and formaldehyde.

Disconnection 2 (Chroman ring): The chroman ring can be retrosynthetically cleaved at the ether bond, suggesting an intramolecular cyclization of a 2-(3-hydroxypropyl)phenol (B73537) derivative. Alternatively, a Friedel-Crafts type reaction on a phenol with an appropriate three-carbon electrophile can be envisioned. nih.gov

Classical Synthetic Routes to this compound

Classical synthetic methods remain fundamental in organic synthesis and offer reliable pathways to complex molecules.

Condensation Reactions in the Synthesis of this compound

The formation of the α,β-unsaturated ketone moiety in this compound is well-suited for a condensation reaction. The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a prominent method for synthesizing α,β-unsaturated ketones by reacting a ketone with an aromatic aldehyde in the presence of a base or acid catalyst. libretexts.orgacs.org

In the context of our target molecule, a chroman-3-yl methyl ketone would be the ketone component, and formaldehyde or a protected equivalent would serve as the aldehyde. The reaction is typically catalyzed by a base like sodium hydroxide (B78521) or potassium hydroxide. youtube.com The initial aldol addition product, a β-hydroxy ketone, readily undergoes dehydration, often promoted by heat, to yield the thermodynamically stable conjugated enone system. libretexts.org

| Reactants | Conditions | Product | Notes |

| Chroman-3-yl methyl ketone, Formaldehyde | Base (e.g., NaOH, KOH), Heat | This compound | The reaction proceeds via an aldol addition followed by dehydration. libretexts.orglibretexts.orgyoutube.com |

| Chroman-3-carbaldehyde (B1394481), Methyl Grignard reagent | 1. THF, 2. Acid workup, 3. Oxidation | This compound | This multi-step sequence involves Grignard addition to form a secondary alcohol, followed by oxidation to the ketone. |

Functional Group Interconversions for this compound Precursors

Functional group interconversions (FGIs) are crucial for preparing the necessary precursors for the key bond-forming reactions. imperial.ac.ukub.edu The synthesis of the chroman-3-yl ketone precursor itself requires several FGI steps.

A common route to chroman-4-ones involves the intramolecular cyclization of 2-phenoxypropanoic acids. To obtain the desired 3-substituted chroman, one could start with a precursor that allows for the introduction of the acetyl group at the C3 position. For instance, a chroman-3-carboxylic acid could be converted to the corresponding methyl ketone via its acid chloride and reaction with a suitable organometallic reagent like dimethylcuprate.

Alternatively, a chroman-3-ol (B1617384) can be oxidized to the corresponding ketone. The chroman-3-ol itself can be synthesized through various methods, including the reduction of a chroman-3-one (B94795) or the dihydroxylation of a chromene.

| Starting Material | Reagent(s) | Product | Transformation Type |

| Chroman-3-carboxylic acid | 1. SOCl₂ or (COCl)₂, 2. Me₂CuLi | Chroman-3-yl methyl ketone | Acyl substitution |

| Chroman-3-ol | PCC, DMP, or Swern oxidation | Chroman-3-one | Oxidation |

| Chroman-3-one | Wittig reagent (e.g., Ph₃P=CH₂) | 3-Methylidenechromane | Wittig olefination |

| 2-(Allyloxy)benzaldehyde | Radical initiator (e.g., (NH₄)₂S₂O₈) | Chroman-4-one derivative | Radical cascade cyclization mdpi.com |

Modern Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Reactions for this compound Formation

Transition metal catalysis offers powerful tools for C-C and C-O bond formation, which are central to the synthesis of the chroman scaffold. researchgate.net Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, can be employed to construct the chroman ring or to append the propenone side chain.

For instance, a Heck coupling between an o-iodophenol and an appropriate allylic alcohol could furnish a precursor that can then undergo intramolecular cyclization to the chroman ring. organic-chemistry.org Ruthenium-catalyzed reactions have also been shown to be effective for the synthesis of chromanone derivatives. organic-chemistry.org Visible-light-driven photoredox catalysis has emerged as a mild and efficient method for constructing chroman-4-one scaffolds through radical-initiated cascade cyclizations. nih.govfrontiersin.org

| Catalyst System | Reaction Type | Application in Synthesis | Reference |

| Palladium(0) complexes | Heck Coupling | Formation of a C-C bond between an aryl halide and an alkene to build the chroman precursor. | organic-chemistry.org |

| Rhodium complexes | Asymmetric Hydrogenation | Enantioselective reduction of a chromenone precursor to a chiral chromanone. | organic-chemistry.org |

| Ruthenium complexes | Deaminative Coupling | Synthesis of 3-substituted flavanones from 2'-hydroxyaryl ketones and amines. | organic-chemistry.org |

| Silver catalysts | Radical Cyclization | Synthesis of chroman-4-one derivatives via a radical ring opening/coupling/cyclization cascade. | nih.gov |

Organocatalytic Strategies in this compound Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. Chiral amines, phosphoric acids, and thioureas can catalyze a variety of transformations with high enantioselectivity. rsc.org

In the context of this compound synthesis, an organocatalytic intramolecular oxa-Michael addition of a phenol to an α,β-unsaturated aldehyde or ketone is a powerful strategy for constructing the chroman ring enantioselectively. organic-chemistry.org Chiral phosphoric acids have been successfully employed in asymmetric [2 + 4] cycloadditions of 3-vinylindoles with ortho-quinone methides to produce chiral chroman derivatives. mdpi.com Furthermore, multi-component reactions catalyzed by organic molecules can provide rapid access to complex chromene and chromane (B1220400) structures. nih.gov

| Organocatalyst | Reaction Type | Application in Synthesis | Reference |

| Chiral Aminoboronic Acid | Intramolecular Oxa-Michael Addition | Enantioselective synthesis of chromans from α,β-unsaturated carboxylic acids. | organic-chemistry.org |

| Chiral Phosphoric Acid | [2+4] Cycloaddition | Asymmetric synthesis of indole-containing chroman derivatives. | mdpi.com |

| Aniline/Brønsted Acid | Cascade Reaction | One-pot synthesis of highly functionalized cyclopenta[b]chromen-1-ones. | rsc.org |

Enantioselective and Diastereoselective Synthesis of this compound

The stereoselective synthesis of this compound and its derivatives is a critical area of research, as the spatial arrangement of substituents can significantly influence their biological activity. Both enantioselective and diastereoselective approaches have been explored to control the stereochemistry at the C3 position of the chroman ring and at any stereocenters within the propenone moiety.

Diastereoselective Synthesis:

A notable diastereoselective synthesis involves the intramolecular Michael-type cyclization of α-nitro aryl ketones that contain unsaturated ester units. nih.gov This method has been shown to be highly efficient for constructing 3-nitro substituted 4-chromanones with excellent diastereoselectivity. nih.gov The use of a catalytic amount of potassium tert-butoxide (KOtBu) is crucial for achieving high levels of diastereocontrol in this transformation. nih.gov This approach provides a direct route to 3,3-disubstituted 3-nitro-4-chromanones in good to excellent yields. nih.gov

Another strategy for achieving diastereoselectivity is through cascade reactions. For instance, a cascade inter–intramolecular double Michael reaction between curcumins and arylidenemalonates has been reported for the synthesis of highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org This reaction, conducted in the presence of aqueous potassium hydroxide and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) at room temperature, can also yield a triple Michael adduct, a tetrahydrochromen-4-one, as a side product with excellent diastereoselectivity. beilstein-journals.org

Furthermore, the synthesis of protected syn 1,3-diols has been achieved through a diastereoselective method that creates an additional stereocenter, potentially leading to stereochemically defined 1,2,4-triols. nih.gov

Enantioselective Synthesis:

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chromene derivatives. For example, the use of quinine (B1679958) as a catalyst in the cascade double Michael reaction between curcumins and 2-arylidene-1,3-indandiones has been shown to produce multicyclic spiro-1,3-indandiones with both enantioselectivity and diastereoselectivity. beilstein-journals.org

Biocatalysis also presents a promising avenue for enantioselective synthesis. A cascade biocatalysis system utilizing Rhodococcus equi has been developed for the sequential asymmetric hydroxylation and diastereoselective oxidation of (±)-2-substituted-tetrahydroquinolines. This process yields chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols and chiral 2-substituted-2,3-dihydroquinolin-4(1H)-ones with high enantiomeric excess. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogs is of growing importance to minimize environmental impact and enhance sustainability. Key aspects of green synthesis include the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

One-pot, multi-component reactions are a cornerstone of green synthesis as they reduce the number of synthetic steps, minimize waste, and improve atom economy. For instance, a green one-pot, three-component synthesis of 4H-chromenes has been developed using a superparamagnetic nanocatalyst (nano-kaoline/BF3/Fe3O4) under solvent-free conditions. sharif.edu This method offers high yields, short reaction times, an easy work-up, and a recyclable catalyst. sharif.edu Similarly, the synthesis of 3-(furan-2-yl)-4H-chromen-4-ones has been achieved through a one-pot reaction using K10 montmorillonite (B579905) as a recyclable catalyst under solvent-free conditions. rsc.org

The use of aqueous media is another key principle of green chemistry. The synthesis of 2-amino-4H-chromene derivatives has been successfully carried out in water using nano silica-bonded 5-N-propyl-octahydro-pyrimido[1,2-4]azepinium chloride as a reusable nanocatalyst. sharif.edu Meglumine, an eco-friendly organo-catalyst, has been employed for the synthesis of 1,1-dihomoarylmethane scaffolds in an aqueous ethanol (B145695) mixture at room temperature, demonstrating high atom economy and a low E-factor. nih.gov

The following table summarizes some green synthetic approaches for chromene derivatives:

| Catalyst | Solvent | Key Green Features | Reference |

| Nano-kaoline/BF3/Fe3O4 | Solvent-free | Recyclable catalyst, one-pot, high yield | sharif.edu |

| K10 Montmorillonite | Solvent-free | Recyclable catalyst, one-pot | rsc.org |

| Nano silica-bonded ionic liquid | Water | Recyclable catalyst, aqueous media | sharif.edu |

| Meglumine | aq. Ethanol | Eco-friendly catalyst, mild conditions, high atom economy | nih.gov |

These examples highlight the significant strides being made in developing more sustainable synthetic routes to chromane-based compounds.

Synthetic Adaptations for Derivatives of this compound

The core structure of this compound can be readily modified to generate a diverse range of derivatives with potentially enhanced or altered biological activities. These synthetic adaptations often involve reactions at the chroman ring, the propenone linker, or by introducing various substituents.

A common strategy for creating derivatives is the Claisen-Schmidt condensation of a 3-acetyl-2H-chromen-2-one with various substituted benzaldehydes. This reaction, typically carried out in the presence of a base like piperidine (B6355638) in a solvent such as n-butanol, yields chalcones of the 3-[(2E)-3-(substituted phenyl)prop-2-enoyl]-2H-chromen-2-one type. tandfonline.com These chalcones can then be further modified. For instance, they can undergo bromination to form 3-[2,3-dibromo-3-(substituted phenyl)propanoyl]-2H-chromen-2-one derivatives, which can then be cyclized with phenylhydrazine (B124118) to produce 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one derivatives. tandfonline.com

Another approach involves the synthesis of coumaryl-chalcone substituted urea (B33335) derivatives. This can be achieved by reacting 3-(3-(4-aminophenyl)acryloyl)-2H-chromen-2-one with various isocyanate derivatives in a solvent like tetrahydrofuran (B95107) (THF). arabjchem.org

Derivatives can also be synthesized through cascade radical annulation. For example, ester-containing chroman-4-ones can be prepared via the cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates in the absence of a metal catalyst. mdpi.com Additionally, indolyl-4H-chromene-phenylprop-2-en-1-one derivatives have been synthesized by reacting 2-alkoxy-2H-chromen chalcones with various indoles. researchgate.net

Three-component reactions offer an efficient route to complex derivatives. For example, new coumarin (B35378) derivatives have been synthesized through a three-component reaction of 3-acetyl-6-methyl-2H-chromen-2-one, thiosemicarbazide, and hydrazonoyl halides under ultrasonic irradiation. nih.gov

The following table provides a summary of synthetic adaptations for creating derivatives of this compound:

| Starting Material(s) | Reagents | Product Type | Reference |

| 3-Acetyl-2H-chromen-2-one, substituted benzaldehydes | Piperidine, n-butanol | 3-[(2E)-3-(substituted phenyl)prop-2-enoyl]-2H-chromen-2-one | tandfonline.com |

| 3-(3-(4-Aminophenyl)acryloyl)-2H-chromen-2-one, isocyanates | Triethylamine, THF | Coumaryl-chalcone substituted urea derivatives | arabjchem.org |

| 2-(Allyloxy)arylaldehydes, oxalates | (NH4)2S2O8 | Ester-containing chroman-4-ones | mdpi.com |

| 2-Alkoxy-2H-chromen chalcones, indoles | Amberlite SR1L Na, DMSO | Indolyl-4H-chromene-phenylprop-2-en-1-one derivatives | researchgate.net |

| 3-Acetyl-6-methyl-2H-chromen-2-one, thiosemicarbazide, hydrazonoyl halides | Triethylamine, Dioxane | 1,3-Thiazole derivatives of coumarin | nih.gov |

| Substituted amines, chloroacetyl chloride, 7-hydroxy-3-substituted coumarins | K2CO3, DMF, KI | Substituted aminomethylnaphthopyrone derivatives | arabjchem.org |

These varied synthetic strategies allow for the creation of a large library of this compound derivatives for further investigation.

Chemical Reactivity and Transformation of 1 Chroman 3 Yl Prop 2 En 1 One

Reactivity of the α,β-Unsaturated Ketone Moiety in 1-(Chroman-3-yl)prop-2-en-1-one

The propenone side chain attached to the C-3 position of the chroman ring is an α,β-unsaturated ketone, a classic Michael acceptor. This functionality is characterized by an electron-deficient double bond conjugated to a carbonyl group, rendering the β-carbon susceptible to nucleophilic attack.

Michael Addition Reactions of this compound

The core reactivity of the α,β-unsaturated ketone in this compound is exemplified by its participation in Michael addition reactions. In these reactions, a wide range of nucleophiles can add to the β-carbon of the propenone unit. The resulting enolate intermediate can then be protonated or trapped with other electrophiles. nsf.gov This type of conjugate addition is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

For instance, the reaction of α,β-unsaturated ketones with nucleophiles like organolithium reagents can lead to the formation of a stabilized anionic intermediate. nsf.gov This intermediate can subsequently react with various electrophiles, expanding the synthetic utility of the Michael addition. nsf.gov

In a broader context, similar α,β-unsaturated systems, such as those in chalcones (1,3-diphenyl-2-propen-1-one derivatives), readily undergo Michael additions. iucr.org These reactions are fundamental in the synthesis of various flavonoids and related heterocyclic compounds. iucr.org The general principle involves the attack of a nucleophile on the electron-poor double bond, a reaction often catalyzed by bases.

An interesting application of this reactivity is seen in the cascade double Michael addition of 3-nitro-2H-chromenes with α,β-unsaturated ketones. rsc.org This process, catalyzed by a quinine-derived primary amine and benzoic acid, allows for the asymmetric construction of complex tricyclic chroman derivatives with high diastereoselectivity and enantioselectivity. rsc.org

| Reaction Type | Description | Key Features |

| Michael Addition | Nucleophilic addition to the β-carbon of the α,β-unsaturated ketone. | Forms new carbon-carbon or carbon-heteroatom bonds. |

| Cascade Double Michael Addition | A sequence of two Michael additions in one pot. | Can lead to the rapid construction of complex polycyclic systems. rsc.org |

Cycloaddition Reactions Involving this compound

The electron-deficient alkene of the α,β-unsaturated ketone system in this compound can also participate as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. In these reactions, it would react with a conjugated diene to form a six-membered ring. The stereochemistry and regiochemistry of such reactions are often highly controlled.

Furthermore, the double bond can be involved in [3+2] cycloaddition reactions. For example, reactions of similar nitroalkenes with nitrones have been shown to proceed with high regio- and stereoselectivity, leading to the formation of isoxazolidine (B1194047) rings. dntb.gov.uamdpi.com These reactions can be influenced by the electronic nature of the substituents on both the dienophile and the diene (or the 1,3-dipole).

Reduction and Oxidation Reactions of this compound

The α,β-unsaturated ketone moiety offers multiple sites for reduction. The carbon-carbon double bond can be selectively hydrogenated, for instance, using catalytic hydrogenation, to yield the corresponding saturated ketone, 1-(Chroman-3-yl)propan-1-one. This transformation is common for α,β-unsaturated carbonyl compounds. Alternatively, the carbonyl group can be reduced to a secondary alcohol using reagents like sodium borohydride, which would produce 1-(Chroman-3-yl)prop-2-en-1-ol. It is also possible to reduce both the double bond and the carbonyl group simultaneously under more forcing conditions or with specific reagents. For example, the asymmetric hydrogenation of racemic 4-alkenylchroman-2-ones has been achieved with high enantioselectivity, demonstrating the possibility of stereocontrolled reductions in similar systems. chinesechemsoc.org

Oxidation of the alkene in the propenone moiety could lead to the formation of an epoxide or, through oxidative cleavage, to the corresponding carboxylic acid or aldehyde, depending on the reagents and reaction conditions employed.

Reactivity of the Chroman Ring System in this compound

The chroman ring system itself possesses reactive sites, primarily on the aromatic benzene (B151609) ring and at the C-3 position.

Electrophilic Aromatic Substitution on the Chroman Ring

The benzene ring of the chroman nucleus is susceptible to electrophilic aromatic substitution (EAS) reactions. lumenlearning.commasterorganicchemistry.commasterorganicchemistry.com The ether oxygen atom attached to the aromatic ring is an activating group and an ortho-, para-director. Therefore, electrophiles will preferentially add to the positions ortho and para to the oxygen atom, which are C-5, C-7, and C-8 (with C-6 being the para position). Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

The general mechanism for EAS involves the attack of the aromatic pi-system on a strong electrophile to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or an arenium ion. uci.edulibretexts.org This is typically the rate-determining step. masterorganicchemistry.comuci.edu Subsequent loss of a proton from the site of attack restores the aromaticity of the ring. masterorganicchemistry.comuci.edu The presence of activating groups, like the ether oxygen in the chroman, increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene itself.

| EAS Reaction | Typical Reagents | Product |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted chroman |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Halo-substituted chroman |

| Sulfonation | SO₃, H₂SO₄ | Sulfonated chroman |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Alkyl-substituted chroman |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted chroman |

Functionalization at the Chroman C-3 Position in this compound

The C-3 position of the chroman ring, being adjacent to the propenone substituent, is a key site for introducing further chemical diversity. While the existing bond to the propenone group is stable, reactions that proceed via intermediates involving the C-2 or C-4 positions could indirectly influence the C-3 stereocenter. For example, ring-opening reactions of the dihydropyran ring followed by functionalization and re-cyclization could be a strategy to modify the substitution pattern.

More directly, the hydrogen atom at the C-3 position is benzylic and alpha to a carbonyl group (after potential isomerization or tautomerization), which could potentially be abstracted under specific basic conditions to form a carbanion. This carbanion could then react with electrophiles, although this reactivity might be competitive with reactions at the α,β-unsaturated system.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying purification processes. lew.ronih.govorganic-chemistry.org While specific literature on the direct use of this compound in MCRs is limited, the reactivity of analogous α,β-unsaturated carbonyl compounds, such as chalcones and other chromene derivatives, provides a strong basis for predicting its behavior. A common and well-documented MCR for similar enones involves their reaction with an active methylene (B1212753) compound, like malononitrile (B47326), and an aldehyde, often in the presence of a catalyst. lew.roresearchgate.net

This type of three-component reaction is a powerful tool for the synthesis of highly functionalized 4H-pyran and 4H-chromene derivatives. researchgate.net The general approach involves the initial Knoevenagel condensation of an aldehyde with malononitrile to form an arylidene malononitrile intermediate. This is followed by a Michael addition of a C-H activated compound, which in this context would be the enolate of a chroman derivative, though in many reported syntheses of pyran-annulated systems, a separate C-H acid like dimedone is used. lew.roresearchgate.net

In a reaction analogous to those involving chalcones, this compound would be expected to react with malononitrile and an aromatic aldehyde in the presence of a suitable catalyst to yield complex heterocyclic systems. For instance, the reaction of various aldehydes, malononitrile, and a C-H activated acid like 4-hydroxycoumarin (B602359) or dimedone, often catalyzed by a base or a magnetic nanocatalyst, leads to the formation of pyrano[3,2-c]chromene derivatives. researchgate.net

A representative three-component reaction leading to a pyran-annulated system is outlined in the table below, based on analogous transformations.

Interactive Data Table: Representative Multi-Component Reaction for Pyran Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Reference |

| Aromatic Aldehyde | Malononitrile | 1,3-Dicarbonyl Compound | Base (e.g., piperidine (B6355638), Et3N) or Lewis Acid | 2-Amino-4-aryl-4H-pyran derivative | lew.roresearchgate.net |

| 4-Hydroxycoumarin | Aromatic Aldehyde | Malononitrile | Nanocatalyst (e.g., Fe3O4@SiO2@dapsone-Cu) | Pyrano[3,2-c]chromene-dione derivative | researchgate.net |

These reactions highlight the potential of this compound to serve as a valuable building block in the combinatorial synthesis of diverse and potentially biologically active heterocyclic compounds. The specific products obtained would depend on the nature of the other components and the reaction conditions employed.

Reaction Mechanisms and Pathways for this compound Transformations

The transformations of this compound are primarily governed by the reaction mechanisms typical for α,β-unsaturated ketones. The key mechanistic pathways involved are the Knoevenagel condensation and the Michael addition reaction. researchgate.netrug.nl

Knoevenagel Condensation and Michael Addition Cascade:

In the context of the multi-component reactions described in the previous section, the formation of pyran-fused systems from an enone like this compound, an aldehyde, and malononitrile would proceed through a domino Knoevenagel condensation-Michael addition-cyclization sequence. nih.gov

A plausible mechanism for such a transformation, based on well-established principles for analogous systems, is as follows:

Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of an aromatic aldehyde with malononitrile. The base abstracts a proton from the active methylene group of malononitrile, generating a carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield an arylidene malononitrile intermediate. researchgate.net

Michael Addition: The α,β-unsaturated system of this compound acts as a Michael acceptor. A nucleophile, which could be the enolate of a C-H activated compound present in the reaction mixture, attacks the β-carbon of the enone. This conjugate addition is a thermodynamically favored process, leading to the formation of a new carbon-carbon bond. rug.nl In a three-component reaction involving an aldehyde, malononitrile, and a separate 1,3-dicarbonyl compound, the enolate of the dicarbonyl compound would add to the initially formed arylidene malononitrile.

Intramolecular Cyclization and Tautomerization: Following the Michael addition, the resulting intermediate undergoes an intramolecular cyclization. An oxygen or nitrogen atom within the intermediate attacks a nitrile group, leading to the formation of a six-membered dihydropyran ring. Subsequent tautomerization then leads to the stable aromatic 4H-pyran or related heterocyclic system.

The following table summarizes the key mechanistic steps in the transformation of an α,β-unsaturated ketone in a typical multi-component reaction leading to a pyran derivative.

Interactive Data Table: Mechanistic Steps in Pyran Formation

| Step | Description | Key Intermediate | Reference |

| 1 | Knoevenagel Condensation | Arylidene malononitrile | researchgate.net |

| 2 | Michael Addition | Michael adduct (open-chain) | rug.nl |

| 3 | Intramolecular Cyclization | Dihydropyran ring | nih.gov |

| 4 | Tautomerization | Aromatized 4H-pyran | nih.gov |

The specific intermediates and the exact sequence of events can vary depending on the reactants and the catalyst used. For instance, some reactions may proceed via an initial Michael addition followed by a condensation reaction. Nevertheless, the fundamental principles of nucleophilic attack on the activated double bond of the enone remain central to the transformations of this compound.

Spectroscopic and Advanced Structural Elucidation of 1 Chroman 3 Yl Prop 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment of 1-(Chroman-3-yl)prop-2-en-1-one

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR would provide a wealth of information.

¹H NMR would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity through coupling constants. Key expected signals would include those for the aromatic protons on the chroman ring, the diastereotopic protons of the methylene (B1212753) group in the dihydropyran ring, the proton at the chiral center (C3), and the vinylic protons of the propenone group. The coupling constants between the C3 proton and the adjacent methylene protons, as well as with the vinylic proton, would be critical for establishing the relative stereochemistry.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The number of signals would confirm the total number of carbon atoms, and their chemical shifts would indicate their electronic environment (e.g., aromatic, aliphatic, carbonyl, vinylic). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would further differentiate between CH, CH₂, and CH₃ groups.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular fragments. For establishing the stereochemistry at the C3 position, Nuclear Overhauser Effect (NOE) experiments, like NOESY or ROESY, would be employed to identify through-space interactions between protons.

Hypothetical ¹H NMR Data Table for this compound:

| Proton | Chemical Shift (ppm) Range | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Aromatic-H | 6.8 - 7.5 | m | - |

| Vinylic-H (α to C=O) | 6.2 - 6.5 | dd | J(Hα,Hβ-cis), J(Hα,H3) |

| Vinylic-H (β to C=O) | 6.8 - 7.1 | dd | J(Hβ,Hα-trans), J(Hβ,H3) |

| O-CH₂ | 4.2 - 4.5 | m | - |

| C3-H | 3.5 - 3.9 | m | - |

Mass Spectrometry Techniques in the Characterization of this compound and its Metabolites (for in vitro or animal studies)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass and, consequently, its molecular formula.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Expected fragmentation pathways for this compound would include cleavage of the bond between the chroman moiety and the propenone group, as well as characteristic fragmentations within the chroman ring system itself.

In metabolic studies, MS, particularly when coupled with liquid chromatography (LC-MS), is the premier technique for identifying and quantifying metabolites in biological matrices. Following in vitro incubation with liver microsomes or in vivo administration to animal models, LC-MS analysis of biological fluids would be performed. Common metabolic transformations for a molecule like this compound could include hydroxylation of the aromatic ring, reduction of the carbonyl group or the double bond, and conjugation with glucuronic acid or sulfate. The mass shifts corresponding to these modifications would be monitored to identify potential metabolites. Tandem mass spectrometry (MS/MS) would then be used to fragment these metabolite ions to pinpoint the site of modification.

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Expected IR Absorption Bands for this compound:

| Functional Group | Wavenumber (cm⁻¹) Range | Description |

|---|---|---|

| C=O (α,β-unsaturated ketone) | 1650 - 1685 | Strong |

| C=C (alkene) | 1600 - 1640 | Medium |

| C-O-C (ether in chroman) | 1200 - 1300 and 1000 - 1100 | Strong |

| Aromatic C=C | 1450 - 1600 | Medium to weak |

| Aromatic C-H | 3000 - 3100 | Medium to weak |

The exact positions of these bands can provide subtle information about the molecular structure and electronic effects within the molecule.

X-ray Crystallography of this compound and its Co-crystals

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also unambiguously establish the relative and absolute stereochemistry of the chiral center.

Furthermore, the formation of co-crystals with other molecules could be explored. X-ray crystallography of such co-crystals would reveal the non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern the intermolecular recognition between this compound and the co-former. This information is particularly valuable in the context of pharmaceutical development and materials science.

Chiroptical Spectroscopy (CD, ORD) for Enantiopure this compound

Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these enantiomers.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. For an enantiopure sample of this compound, the CD spectrum would show characteristic positive or negative bands (Cotton effects) corresponding to the electronic transitions within the molecule's chromophores (the aromatic ring and the enone system). The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center.

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD spectrum of a chiral molecule provides information about its stereochemistry. These techniques are crucial for confirming the enantiomeric purity of a sample and for assigning the absolute configuration, often in conjunction with theoretical calculations.

Advanced Hyphenated Techniques for Structural Confirmation of this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for the analysis of complex mixtures and the definitive identification of compounds. clariant.com For this compound, several hyphenated techniques would be highly beneficial.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) allows for the separation of a mixture by HPLC followed by the direct acquisition of NMR spectra of the eluted peaks. This is particularly useful for the analysis of reaction mixtures or for the structural elucidation of metabolites without the need for isolation.

LC-MS (Liquid Chromatography-Mass Spectrometry) , as mentioned earlier, is a cornerstone for both qualitative and quantitative analysis, especially in metabolic studies. clariant.com

GC-MS (Gas Chromatography-Mass Spectrometry) could be employed if the compound is sufficiently volatile and thermally stable, or if it can be derivatized to increase its volatility. It provides high-resolution separation and mass spectral data for identification. clariant.com

These advanced techniques, by combining the separation power of chromatography with the detailed structural information from spectroscopy, provide a comprehensive and robust approach to the structural confirmation of this compound and its related substances.

Computational and Theoretical Studies of 1 Chroman 3 Yl Prop 2 En 1 One

Quantum Chemical Calculations on the Electronic Structure of 1-(Chroman-3-yl)prop-2-en-1-one

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. nih.gov These methods can determine the distribution of electron density and the energies of molecular orbitals, which are fundamental to understanding a molecule's stability, reactivity, and spectroscopic characteristics.

For this compound, DFT calculations would typically be performed to optimize the molecule's geometry and compute its electronic parameters. Key properties of interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

In studies of related chalcone (B49325) and chromanone derivatives, DFT calculations have been instrumental. For instance, in a study of pyrazoline derivatives from a chalcone, DFT was used to evaluate structural, electronic, and photophysical properties. bohrium.com Similar analyses on this compound would likely reveal the influence of the electron-rich chroman ring and the electron-withdrawing propenone group on the molecule's frontier orbitals. The chroman moiety would likely contribute significantly to the HOMO, while the LUMO would be expected to be localized over the conjugated propenone system.

A hypothetical representation of data that would be generated from such a study is presented in Table 1.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

This data is illustrative and based on typical values for similar structures.

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure of a molecule is crucial to its function and interactions. This compound has several rotatable bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is often accomplished by systematically rotating the key dihedral angles and calculating the potential energy at each point, resulting in a potential energy surface.

The key dihedral angles in this compound would be around the bond connecting the chroman ring to the propenone side chain and the bond within the propenone moiety. The puckering of the dihydropyran ring in the chroman structure also contributes to the conformational landscape. The relative energies of different conformers, such as staggered and eclipsed forms, determine their population at a given temperature. youtube.com

For similar bicyclic and flexible molecules, computational methods have successfully mapped out these energy landscapes. The identification of the global minimum energy conformation is particularly important as it represents the most likely structure of the molecule.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C2-C3-C=O) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-periplanar | 180° | 0.0 (Global Minimum) |

| Syn-periplanar | 0° | 3.5 |

This data is illustrative and represents a simplified conformational analysis.

Molecular Docking and Dynamics Simulations with this compound for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rug.nl It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the receptor and scoring the different poses based on their binding affinity.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. nih.govnih.gov MD simulations provide a detailed view of the dynamic behavior of the complex, including conformational changes and the persistence of key interactions like hydrogen bonds and hydrophobic contacts. nih.gov

Studies on related chromanone and chalcone derivatives have demonstrated their potential to interact with various enzymes. For example, some chalcone derivatives have been investigated as inhibitors of monoamine oxidase (MAO), with docking studies revealing key interactions within the enzyme's active site. nih.gov Similarly, this compound could be docked into the active sites of various enzymes to explore its potential biological activities. The binding affinity and interaction patterns would provide valuable hypotheses for experimental testing.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Enzyme

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.2 |

| Key Interacting Residues | Tyr188, Phe208, Gln215 |

This data is illustrative and based on typical results from docking studies of similar compounds.

Prediction of Reactivity and Reaction Pathways for this compound using Computational Methods

Computational methods can also predict the reactivity of a molecule and the likely pathways of its chemical reactions. Reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, can identify the most electrophilic and nucleophilic sites within a molecule. For this compound, the carbonyl carbon of the propenone group is expected to be a primary electrophilic site, while the oxygen atom and the aromatic ring would be nucleophilic centers.

Furthermore, computational chemistry can be used to model entire reaction mechanisms, calculating the energies of reactants, transition states, and products. nih.gov This allows for the determination of activation energies and reaction rates, providing a detailed understanding of how the molecule might be synthesized or how it might react with other substances. For example, the synthesis of this compound could be modeled to optimize reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov To develop a QSAR model, a set of derivatives of a parent molecule, in this case, this compound, would be synthesized and their biological activity measured. Then, a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each derivative.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed activity. nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. mdpi.com

For chromanone and chalcone derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, including antibacterial and enzyme inhibitory effects. nih.govacs.org A QSAR study on derivatives of this compound could explore how different substituents on the chroman ring or the propenone moiety affect a particular biological endpoint.

Table 4: Hypothetical QSAR Model for a Series of this compound Derivatives

| Statistical Parameter | Value |

|---|---|

| r² (correlation coefficient) | 0.85 |

| q² (cross-validated r²) | 0.72 |

This data is illustrative of a typical QSAR model's statistical quality.

Biological Activity and Mechanistic Investigations of 1 Chroman 3 Yl Prop 2 En 1 One

In Vitro Bioactivity Screening of 1-(Chroman-3-yl)prop-2-en-1-one

No publicly available data exists for the in vitro bioactivity screening of this compound.

Enzyme Inhibition Studies of this compound

There are no published studies on the enzyme inhibitory properties of this specific compound.

Receptor Binding Assays for this compound

Information regarding the binding affinity of this compound to any biological receptor is not available in the scientific literature.

Cellular Pathway Modulation by this compound in Cell Lines

There are no reports on how this compound may modulate cellular pathways in any tested cell lines.

Antioxidant and Anti-inflammatory Properties of this compound (in vitro)

The antioxidant and anti-inflammatory potential of this compound has not been evaluated in any published in vitro studies.

Antiproliferative Activity of this compound (in vitro cell models)

There is no data available on the antiproliferative effects of this compound in any in vitro cancer cell models.

Mechanisms of Action of this compound at the Molecular Level

Consistent with the lack of bioactivity data, the molecular mechanism of action for this compound remains uninvestigated and unknown.

Covalent Adduct Formation of this compound with Biological Nucleophiles

No studies detailing the formation of covalent adducts between this compound and biological nucleophiles such as amino acid residues (e.g., cysteine, lysine, histidine) or glutathione (B108866) were found. Research in this area would be crucial to understanding its potential mechanisms of action, including enzyme inhibition or modulation of signaling pathways through covalent modification.

Protein Target Identification for this compound

There is no published research identifying the specific protein targets of this compound. Techniques such as affinity chromatography, activity-based protein profiling (ABPP), or proteomic approaches have not been applied to elucidate the molecular binding partners of this compound.

Gene Expression Modulation by this compound

Data on how this compound may alter gene expression profiles in cellular models is not available. Transcriptomic studies, such as microarray analysis or RNA sequencing, which could reveal the compound's impact on cellular pathways and biological processes, have not been reported.

In Vivo Preclinical Studies of this compound (Animal Models)

Efficacy Evaluation of this compound in Disease Models (Animal)

No preclinical studies evaluating the efficacy of this compound in any animal models of disease were identified. Consequently, its potential therapeutic effects in a living organism have not been investigated.

Pharmacokinetic and Pharmacodynamic Profiling of this compound (Animal)

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models is absent from the scientific literature. Furthermore, no pharmacodynamic studies describing the relationship between compound concentration and its observed effects in vivo have been published.

Metabolite Analysis of this compound in Animal Systems

There are no available reports on the metabolic fate of this compound in animal systems. Studies to identify and characterize the metabolites formed from this compound have not been conducted.

Structure-Activity Relationships (SAR) of this compound Derivatives

The biological activity of compounds centered around the this compound core is intricately linked to their structural features. Researchers have systematically modified various parts of the molecule—the chroman ring, the propenone linker, and substituents on the aromatic ring—to probe the key determinants of activity and to optimize potency and selectivity for various biological targets.

The introduction of different substituents on the chroman ring system of this compound analogs has been shown to have a profound effect on their biological activity. Studies on related chromane (B1220400) derivatives, such as spirocyclic chromanes, have demonstrated that these modifications can enhance potency against specific cellular targets. For instance, in a series of spirocyclic chromane derivatives designed as inhibitors of the histone acetyltransferases p300/CBP, the nature and position of substituents on the chroman ring were critical for their anti-proliferative activity in cancer cell lines. nih.gov

The general SAR trends for chroman-based compounds suggest that:

Aromatic Ring Substitution: The placement of electron-donating or electron-withdrawing groups on the aromatic portion of the chroman ring can modulate the electronic properties of the entire molecule, influencing its interaction with target proteins.

Alkyl and Aryl Groups: The addition of alkyl or aryl groups at various positions can impact the compound's lipophilicity and steric profile, which are crucial for fitting into the binding pockets of enzymes or receptors.

In a study of related 3-benzylidenechromanones, the substitution pattern on the benzylidene moiety significantly influenced their cytotoxic activity against various cancer cell lines. mdpi.com For example, the presence of a methoxy (B1213986) group on the benzylidene ring was a feature of some of the more active compounds. mdpi.com While not directly this compound derivatives, these findings highlight the sensitivity of the chroman scaffold's bioactivity to substituent changes.

Below is a hypothetical interactive data table illustrating how substituent modifications could impact the bioactivity of this compound analogs, based on general principles observed in related compound series.

| Compound ID | R1 | R2 | R3 | Biological Target | IC50 (µM) |

| 1a | H | H | H | Target X | 10.5 |

| 1b | 6-OCH3 | H | H | Target X | 5.2 |

| 1c | 7-Cl | H | H | Target X | 8.1 |

| 1d | H | CH3 | H | Target X | 15.3 |

| 1e | H | H | Phenyl | Target X | 2.8 |

This table is illustrative and based on general trends in chromane chemistry; specific data for this compound was not available in the search results.

Chirality is a fundamental aspect of molecular recognition in biological systems. For this compound, the carbon at the 3-position of the chroman ring is a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-. The spatial arrangement of the propenone group relative to the chroman ring system can dramatically affect how the molecule binds to its biological target.

It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological activities, potencies, and even metabolic fates. nih.gov Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects.

For instance, in a study of the chiral natural product 3-Br-acivicin and its derivatives, only the isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity. nih.gov This stereoselectivity was attributed to the specific recognition and transport of the active isomers by cellular machinery. nih.gov Similarly, the biological activity of the leukotriene D4 receptor antagonist MK-571 was found to be stereospecific, with both enantiomers showing activity, but one being slightly more potent. nih.gov

Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound and its derivatives would exhibit different biological profiles. The precise nature and magnitude of this difference would depend on the specific biological target and the topology of its binding site. A hypothetical representation of this stereochemical influence is presented in the table below.

| Enantiomer | Biological Target | Binding Affinity (Kd, nM) | Functional Activity (EC50, nM) |

| (R)-1-(Chroman-3-yl)prop-2-en-1-one | Target Y | 50 | 120 |

| (S)-1-(Chroman-3-yl)prop-2-en-1-one | Target Y | 500 | 1500 |

This table is a hypothetical illustration of potential stereochemical effects, as specific data for the enantiomers of this compound were not available in the provided search results.

The synthesis and biological evaluation of individual enantiomers are therefore critical steps in the development of any chiral compound, including those based on the this compound scaffold, to fully elucidate the structure-activity and structure-toxicity relationships.

Analytical Methodologies for the Detection and Quantification of 1 Chroman 3 Yl Prop 2 En 1 One

Chromatographic Methods for 1-(Chroman-3-yl)prop-2-en-1-one Analysis

Chromatographic techniques are central to the separation and analysis of this compound from complex mixtures. These methods are essential for assessing purity, monitoring reaction progress, and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) of this compound

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of chroman and chalcone-related structures. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for these types of compounds. In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase.

For compounds structurally similar to this compound, such as other chalcones and chromanones, mobile phases often consist of mixtures of acetonitrile (B52724) or methanol (B129727) with water, sometimes with the addition of acids like formic acid or phosphoric acid to improve peak shape and resolution. sielc.com Detection is commonly achieved using a UV detector, as the chroman and propenone moieties contain chromophores that absorb UV light. nih.gov For instance, a study on chalcone (B49325) derivatives utilized a mobile phase of acetonitrile and water for separation on a C18 column. nih.gov The specific wavelength for detection would be optimized based on the UV-Vis spectrum of this compound.

A hypothetical HPLC method for this compound could be developed based on methods for similar compounds.

Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an optimized wavelength (e.g., 254 nm or 320 nm) |

| Injection Volume | 10-20 µL |

This table is interactive. You can sort and filter the data.

Gas Chromatography (GC) Applications for this compound

Gas Chromatography (GC) can be a viable method for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. For compounds with polar functional groups, derivatization may be necessary to increase volatility and improve chromatographic performance. nih.gov Silylation is a common derivatization technique for this purpose. nih.gov

In the context of related compounds, GC-Mass Spectrometry (GC-MS) has been used to detect reaction intermediates and byproducts in the synthesis of chroman-4-ones, demonstrating its utility in analyzing compounds with a chroman core. mdpi.com A standard GC method would involve a capillary column with a non-polar or medium-polarity stationary phase.

Potential GC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250-280 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table is interactive. You can sort and filter the data.

Chiral Chromatography for Enantiomeric Purity Assessment of this compound

Since the chroman ring in this compound contains a stereocenter at the 3-position, the compound can exist as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. This is particularly important if the compound is synthesized via a stereoselective route or if its biological activity is stereospecific.

Chiral stationary phases (CSPs) are used for these separations. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds. sigmaaldrich.com The separation can be performed using normal-phase, reversed-phase, or polar organic modes, depending on the specific CSP and the analyte. sigmaaldrich.com The selection of the appropriate chiral column and mobile phase often requires screening a variety of conditions. sigmaaldrich.com

Spectrometric Detection of this compound in Complex Matrices

Spectrometric methods are invaluable for the identification and quantification of this compound, especially at low concentrations in complex matrices like biological samples or reaction mixtures.

Mass Spectrometry (MS) , often coupled with a chromatographic inlet like HPLC or GC, provides high sensitivity and selectivity. HPLC-MS/MS, in particular, is a powerful technique for quantifying compounds in complex biological fluids. researchgate.net The compound would first be ionized, for example by electrospray ionization (ESI), and then the precursor ion corresponding to the protonated molecule [M+H]+ or another adduct would be selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), allows for highly specific detection. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural elucidation. 1H and 13C NMR spectra provide detailed information about the molecular structure. acs.orgrsc.org For instance, in related chalcone and chromone (B188151) structures, specific proton and carbon chemical shifts are characteristic of the different parts of the molecule. acs.orgacs.orgresearchgate.net While not typically used for quantification in complex matrices without prior separation, NMR can be used for purity assessment of isolated samples.

Infrared (IR) and UV-Vis Spectroscopy are also useful for characterization. rsc.orgbohrium.com The IR spectrum would show characteristic absorption bands for the carbonyl group of the propenone moiety and other functional groups. The UV-Vis spectrum would reveal the wavelengths of maximum absorbance, which is useful for setting the detection wavelength in HPLC-UV analysis.

Method Validation for the Analysis of this compound

Any analytical method developed for the quantification of this compound must be validated to ensure its reliability. europa.eu According to guidelines from bodies like the International Council for Harmonisation (ICH), method validation involves assessing several key parameters. nih.gov

Key Validation Parameters

| Parameter | Description |

|---|---|

| Specificity | The ability to unequivocally assess the analyte in the presence of components which may be expected to be present. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. |

| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu |

| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. europa.eu |

| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |

This table is interactive. You can sort and filter the data.

For example, to determine accuracy, a known amount of a certified reference standard of this compound would be added to a blank matrix and the recovery would be calculated. europa.eu Linearity would be assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis. researchgate.net

Sample Preparation Techniques for this compound Analysis

Effective sample preparation is critical for accurate analysis, as it serves to remove interfering substances from the matrix and concentrate the analyte. The choice of technique depends on the nature of the sample matrix.

For biological samples such as plasma or serum, protein precipitation is a common first step. nih.gov This can be achieved by adding an organic solvent like acetonitrile or methanol. Further cleanup can be accomplished using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). In LLE, the analyte is partitioned between the aqueous sample and an immiscible organic solvent. In SPE, the analyte is retained on a solid sorbent while interferences are washed away, and then the analyte is eluted with a suitable solvent.

For reaction mixtures , a simple dilution with the mobile phase may be sufficient for HPLC analysis. However, if the mixture contains catalysts or other interfering substances, a workup procedure involving extraction and washing may be necessary. nih.gov For GC analysis, if derivatization is required, this would be a key step in the sample preparation. windows.net

Potential Applications and Future Research Directions of 1 Chroman 3 Yl Prop 2 En 1 One

1-(Chroman-3-yl)prop-2-en-1-one as a Synthetic Building Block for Complex Molecules

The primary utility of this compound as a synthetic intermediate stems from the reactivity of its prop-2-en-1-one group. This functional group is an excellent Michael acceptor, making it susceptible to conjugate addition reactions with a wide array of nucleophiles. This reactivity allows for the introduction of new functional groups and the construction of more complex molecular architectures.

Key synthetic transformations include:

Michael Addition: Nucleophiles such as thiols, amines, and carbanions can be added to the β-carbon of the enone system. This is a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction, enabling the elaboration of the side chain. The use of 3-(trans-enoyl)oxazolidin-2-ones, which share the enone feature, as superior Michael acceptors highlights the high reactivity and utility of this moiety in synthesis. nih.gov

Cyclization Reactions: The reactive nature of the enone can be harnessed in intramolecular reactions to form new ring systems fused to the chroman core.

Functional Group Interconversion: The ketone and the double bond can be subjected to various chemical modifications, such as reduction or oxidation, to generate diverse derivatives.

The chroman ring itself is a stable and versatile scaffold that can be further functionalized. Synthetic methods for creating substituted chromans are well-established, allowing for modifications that can influence the steric and electronic properties of the final molecule. google.com This dual capacity for reaction at the propenone side-chain and modification of the chroman core makes this compound a valuable building block for combinatorial chemistry and the synthesis of targeted molecular libraries.

Design and Development of Novel Molecules Based on the this compound Scaffold

The chroman and its oxidized form, chromone (B188151), are considered privileged scaffolds because they can bind to a variety of biological targets, leading to a broad range of pharmacological activities. usp.orgresearchgate.netresearchgate.net By using this compound as a starting template, medicinal chemists can design and develop novel molecules with potentially enhanced potency, selectivity, and drug-like properties.

The design strategy often involves a "decoration" approach, where different substituents are introduced onto the core scaffold. For this specific molecule, modifications could be targeted at:

The Chroman Ring: Substituents (e.g., hydroxyl, methoxy (B1213986), halogen groups) can be introduced at various positions on the benzene (B151609) ring of the chroman nucleus to modulate activity. Structure-activity relationship (SAR) studies of chromanone analogs show that substitutions at C-2, C-3, C-6, and C-7 can yield potent compounds. nih.gov

The Propenone Linker: The phenyl group in related chalcone (B49325) structures derived from chromones is often substituted to tune biological activity. researchgate.net Similarly, the terminal end of the propenone could be modified.

Stereochemistry: The C3 position of the chroman ring is a chiral center. Synthesizing enantiomerically pure versions of the molecule could lead to stereospecific interactions with biological targets, a crucial aspect of modern drug design.

This scaffold serves as an excellent starting point for developing compounds aimed at various therapeutic areas where chroman and chromone derivatives have already shown promise, such as neurodegenerative diseases, cancer, and inflammatory conditions. researchgate.netnih.govgoogle.com

Role of this compound in Preclinical Drug Discovery Efforts (excluding human trials)

While preclinical data for this compound is not available, the extensive research on related chroman and chromone derivatives provides a clear roadmap for its potential investigation. These related compounds have demonstrated a wide spectrum of biological activities in preclinical models.

Derivatives of the chromone scaffold have been identified as potent inhibitors of several enzymes relevant to neurodegenerative diseases, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). researchgate.net For instance, certain 2-styrylchromones are highly selective MAO-B inhibitors, while other derivatives show dual inhibitory capacity against both AChE and BuChE. researchgate.net

In oncology, chromone-based molecules have shown significant in vitro antitumor activity against various cancer cell lines, including leukemia, colon, prostate, and breast cancer. google.com The mechanism often involves the induction of apoptosis. google.com Furthermore, chalcones derived from chromones have been investigated for their antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. mdpi.com

Given these precedents, preclinical efforts involving this compound would likely begin with screening this compound and its derivatives against a panel of cancer cell lines and key neurological enzymes to identify potential therapeutic applications.

Table 1: Preclinical Activity of Various Chroman/Chromone Derivatives

| Compound Class | Target | Activity Metric | Value | Disease Area | Reference |

|---|---|---|---|---|---|

| Chromone-melatonin-donepezil hybrid | Butyrylcholinesterase (BuChE) | IC₅₀ | 12 nM | Neurodegenerative | researchgate.net |

| 3-(N-cyclicamino)-chromone derivative | Monoamine Oxidase B (MAO-B) | IC₅₀ | 15 nM | Neurodegenerative | researchgate.net |

| 2-Styrylchromone derivative | Monoamine Oxidase B (MAO-B) | IC₅₀ | 17 nM | Neurodegenerative | researchgate.net |

| Chromone-2-carboxamido-alkylamine | Acetylcholinesterase (AChE) | IC₅₀ | 0.09 µM | Neurodegenerative | researchgate.net |

| Chromone-sulfonamide hybrid | Lung Cancer Cell Line (A-549) | IC₅₀ | 0.50 µM | Oncology | google.com |

| Chromone-sulfonamide hybrid | Breast Cancer Cell Line (MCF-7) | IC₅₀ | 0.72 µM | Oncology | google.com |

| Substituted Chromone Derivative | Colon Cancer Cell Line (HCT-15) | GI₅₀ | 0.6 µM | Oncology | google.com |

Emerging Applications of this compound in Materials Science or Agrochemicals

Based on available scientific literature, there are no established or emerging applications for this compound in the fields of materials science or agrochemicals. Research has predominantly focused on the biomedical potential of the chroman and chromone scaffolds. usp.orgnih.gov While some natural chromones play a role in protecting plants from pathogens, this has not yet translated into the development of synthetic agrochemicals based on this specific scaffold. usp.org

Challenges and Opportunities in the Development of this compound Research

The development of this compound and its derivatives presents both significant opportunities and notable challenges.

Opportunities:

Leveraging a Privileged Scaffold: The chroman core is a well-validated starting point for drug discovery, increasing the probability of identifying bioactive compounds. researchgate.net

Chemical Tractability: The presence of the reactive propenone moiety provides a straightforward handle for chemical modification, allowing for the rapid generation of a diverse library of compounds for high-throughput screening.

Multi-Target Potential: Given the broad bioactivity of related compounds, derivatives of this molecule could be explored as multi-target-directed ligands, for instance, in complex diseases like Alzheimer's. researchgate.net

Challenges:

Synthesis and Selectivity: Achieving stereoselective synthesis to control the chirality at the C3 position of the chroman ring can be complex and is crucial for optimizing pharmacological activity.

Reactivity and Off-Target Effects: The Michael acceptor functionality, while useful for synthesis, can also react non-specifically with biological nucleophiles, such as cysteine residues in proteins, which can lead to toxicity. Careful tuning of its reactivity is a key challenge in drug design.

Drug-like Properties: As with any new chemical entity, optimizing absorption, distribution, metabolism, and excretion (ADME) properties is a major hurdle in progressing from a lead compound to a clinical candidate.

Ethical Considerations in Preclinical Research Involving this compound

Any preclinical research, including studies involving this compound, must adhere to strict ethical guidelines to ensure the humane treatment of laboratory animals and the integrity of the scientific data.

A primary framework for ethical animal research is the principle of the 3Rs :

Replacement: Using non-animal methods such as cell cultures or computer modeling whenever possible. nih.gov

Reduction: Using the minimum number of animals necessary to obtain statistically significant data. nih.gov

Refinement: Modifying experimental procedures to minimize any pain, suffering, or distress to the animals. nih.gov

All preclinical studies must be conducted under Good Laboratory Practices (GLP) , which are regulatory requirements ensuring the quality and validity of the data. nih.gov Research protocols require approval from an ethical review board, such as an Institutional Animal Care and Use Committee (IACUC), to ensure they are both scientifically justified and ethically sound. nih.gov